molecular formula C13H11N3OS2 B2421671 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole CAS No. 696656-71-0

2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole

Cat. No. B2421671
CAS RN: 696656-71-0
M. Wt: 289.37
InChI Key: MTIYAWCMPOPEGV-UHFFFAOYSA-N
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Description

The compound “2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a thiazole ring, an oxadiazole ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and oxadiazole rings, which are heterocyclic rings containing nitrogen and sulfur atoms . The phenyl ring is a common structural component in many organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfur atom. The thiazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could contribute to its stability and solubility .

Scientific Research Applications

Therapeutic Potential and Applications

Anticancer Properties Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant anticancer activity. These compounds have been found to bind with various enzymes and receptors in biological systems through multiple weak interactions, which is beneficial for their application in cancer treatment. The peculiar structural feature of the 1,3,4-oxadiazole ring, akin to the specified chemical, enables effective interaction with biological targets, making these derivatives valuable in medicinal chemistry for developing novel anticancer agents (Verma et al., 2019).

Antimicrobial and Antifungal Activities 1,3,4-Oxadiazole compounds, including structures similar to 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole, have shown promising antimicrobial and antifungal activities. Their mechanism of action often involves hydrogen bond interactions with biomacromolecules, which significantly increases their pharmacological activity. These properties make oxadiazole derivatives potent candidates for new antimicrobial and antifungal therapies, addressing the urgent need for novel drugs due to the rising antimicrobial resistance (Wang et al., 2022).

Metal-Ion Sensing Applications Beyond therapeutic applications, 1,3,4-oxadiazole scaffolds, which share structural similarities with the specified compound, have been utilized in the development of metal-ion sensors. These molecules, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), are explored for their utility in detecting metal ions. This application is particularly relevant in environmental monitoring and industrial processes, showcasing the versatile utility of the oxadiazole ring in sensors (Sharma et al., 2022).

Mechanism of Action

Future Directions

The study of this compound could open up new avenues in various fields, depending on its biological activity. For example, if it exhibits antimicrobial or antitumor activity, it could be further studied for potential medical applications .

properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-9-14-11(7-18-9)8-19-13-16-15-12(17-13)10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIYAWCMPOPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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